molecular formula C10H10FN3 B2635341 4-(3-fluoro-5-methylphenyl)-1H-pyrazol-3-amine CAS No. 1048971-90-9

4-(3-fluoro-5-methylphenyl)-1H-pyrazol-3-amine

Cat. No.: B2635341
CAS No.: 1048971-90-9
M. Wt: 191.209
InChI Key: AEBCINPKULSRKR-UHFFFAOYSA-N
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Description

4-(3-fluoro-5-methylphenyl)-1H-pyrazol-3-amine is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a fluorine atom and a methyl group on the phenyl ring, which can significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-fluoro-5-methylphenyl)-1H-pyrazol-3-amine typically involves the reaction of 3-fluoro-5-methylbenzaldehyde with hydrazine derivatives under specific conditions. One common method involves dissolving 3-fluoro-5-methylbenzaldehyde in ethanol, followed by the addition of hydrazine hydrate and a catalytic amount of acetic acid. The reaction mixture is then heated under reflux for several hours to yield the desired pyrazole compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of automated synthesis platforms can streamline the production process and reduce the risk of human error.

Chemical Reactions Analysis

Types of Reactions

4-(3-fluoro-5-methylphenyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole carboxylic acids.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

4-(3-fluoro-5-methylphenyl)-1H-pyrazol-3-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-(3-fluoro-5-methylphenyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The presence of the fluorine atom can enhance its binding affinity to certain enzymes or receptors. The compound may act by inhibiting or activating these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3,5-dimethylphenyl)-1H-pyrazol-3-amine
  • 4-(3,5-difluorophenyl)-1H-pyrazol-3-amine
  • 4-(3,5-bis(trifluoromethyl)phenyl)-1H-pyrazol-3-amine

Uniqueness

4-(3-fluoro-5-methylphenyl)-1H-pyrazol-3-amine is unique due to the specific substitution pattern on the phenyl ring. The presence of both a fluorine atom and a methyl group can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .

Properties

IUPAC Name

4-(3-fluoro-5-methylphenyl)-1H-pyrazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FN3/c1-6-2-7(4-8(11)3-6)9-5-13-14-10(9)12/h2-5H,1H3,(H3,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEBCINPKULSRKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)F)C2=C(NN=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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